Ivaltinostat is a pan-histone deacetylase (HDAC) inhibitor [, ]. HDAC inhibitors are a class of compounds that interfere with the activity of histone deacetylase enzymes, leading to an increase in histone acetylation []. This alteration in histone acetylation can influence gene expression and impact various cellular processes, including cell growth, differentiation, and apoptosis []. Ivaltinostat has been investigated for its potential as an anti-cancer agent in various preclinical and clinical studies, particularly in combination with other chemotherapeutic drugs [, , ].
Ivaltinostat, also known by its developmental code CG-200745, is a small molecule compound that inhibits histone deacetylases (HDACs), enzymes involved in the removal of acetyl groups from lysine residues on histones and non-histone proteins. By inhibiting these enzymes, Ivaltinostat alters gene expression patterns that can lead to anti-tumor effects. It has been evaluated in clinical trials, particularly in combination with other chemotherapeutic agents like gemcitabine and erlotinib for treating advanced pancreatic cancer .
Specific parameters such as reaction conditions (temperature, solvent choice) and catalysts used during synthesis are usually optimized to maximize yield and minimize by-products.
Ivaltinostat features a complex molecular structure characterized by:
The three-dimensional conformation of Ivaltinostat allows it to effectively bind to the catalytic site of HDACs, facilitating the inhibition of their activity.
Ivaltinostat participates in several chemical reactions relevant to its function as an HDAC inhibitor:
The mechanism by which Ivaltinostat exerts its anti-cancer effects involves several key processes:
Clinical studies have shown that Ivaltinostat can enhance chemosensitivity in pancreatic cancer cells resistant to gemcitabine by modulating gene expression related to drug resistance .
Ivaltinostat exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
Ivaltinostat has significant potential applications in oncology:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3